[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(2-pyridyl)-4-quinolyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(2-pyridyl)-4-quinolyl]methanone is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes both isoquinoline and quinoline moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(2-pyridyl)-4-quinolyl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 2-(2-pyridyl)-4-quinolinecarboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(2-pyridyl)-4-quinolyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline and isoquinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
Chemistry
In chemistry, [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(2-pyridyl)-4-quinolyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They have shown activity against certain types of cancer cells and are being explored as potential anticancer agents .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(2-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6,7-dimethoxy-3,4-dihydroisoquinoline
- 2-(2-pyridyl)-4-quinolinecarboxaldehyde
- 6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one
Uniqueness
What sets [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(2-pyridyl)-4-quinolyl]methanone apart from similar compounds is its dual isoquinoline and quinoline structure. This unique combination allows it to exhibit a broader range of chemical reactivity and biological activity, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C26H23N3O3 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-pyridin-2-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C26H23N3O3/c1-31-24-13-17-10-12-29(16-18(17)14-25(24)32-2)26(30)20-15-23(22-9-5-6-11-27-22)28-21-8-4-3-7-19(20)21/h3-9,11,13-15H,10,12,16H2,1-2H3 |
InChI Key |
FWVBFIACMKANFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.